molecular formula C9H8ClFO2 B161020 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine CAS No. 131728-94-4

8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine

Cat. No. B161020
M. Wt: 202.61 g/mol
InChI Key: FMONGDHUPLQOCP-UHFFFAOYSA-N
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Description

The compound “8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine” is an organic compound containing a benzodioxine ring, which is a type of aromatic ether. It also has a chloromethyl group (-CH2Cl) and a fluorine atom attached to it .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The benzodioxine ring system is a key structural feature, and the positions of the chloromethyl and fluoro groups would also be important .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . These properties would need to be determined experimentally for “8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine”.

Scientific Research Applications

Pharmaceutical Research

Research has explored derivatives of benzodioxine structures for their pharmacological properties. For instance, compounds with structural similarities have been synthesized for their potential as central benzodiazepine receptor (CBR) ligands, showing high affinity for bovine and human CBRs. These compounds, such as Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, have demonstrated partial agonist profiles and useful activity in animal models of anxiety without the typical benzodiazepine side effects (Anzini et al., 2008).

Another focus is on the synthesis of novel compounds for anticonvulsant activity, with some derivatives showing promising results in comparison to standard drugs like diazepam (Narayana et al., 2006). Additionally, studies have identified new classes of antianxiety agents, such as 3-Halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines, which are devoid of potentiation of central nervous system depressant effects of ethanol or barbiturates, highlighting their therapeutic potential with excellent therapeutic ratios (Kirkpatrick et al., 1977).

Herbicide Development

In the field of agriculture, derivatives of benzodioxine have been investigated for their herbicidal activity. Modifications to the aromatic ring of benzoxazinones, for instance, have shown to enhance phytotoxic activities against standard target species and weeds. Substitutions like halogenations at specific positions have led to compounds with high phytotoxic activities, offering new leads for herbicide model development (Macias et al., 2006).

Safety And Hazards

The safety and hazards of a compound are typically determined through laboratory testing and are often summarized in a material safety data sheet . These might include information on toxicity, flammability, and environmental impact.

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on clinical trials . If it’s a potential monomer for polymer production, research might focus on its polymerization behavior .

properties

IUPAC Name

8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c10-3-6-1-8(11)2-7-4-12-5-13-9(6)7/h1-2H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMONGDHUPLQOCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)F)CCl)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381627
Record name 8-(Chloromethyl)-6-fluoro-2H,4H-1,3-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine

CAS RN

131728-94-4
Record name 8-(Chloromethyl)-6-fluoro-2H,4H-1,3-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Chloromethyl-6-fluoro-4H-benzo[1,3]dioxine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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